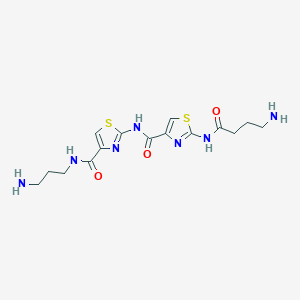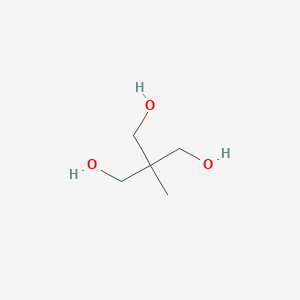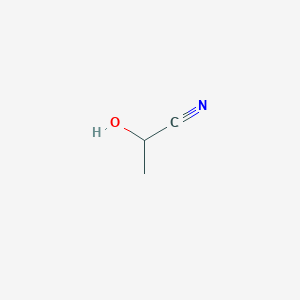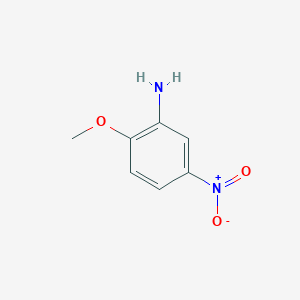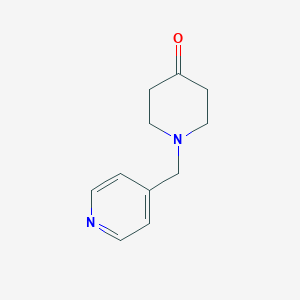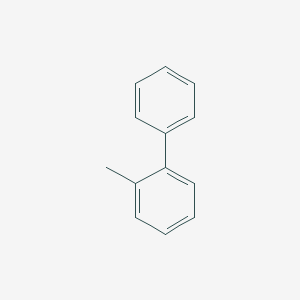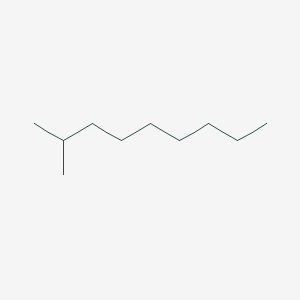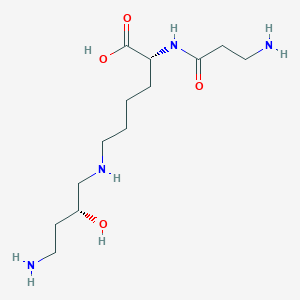
2-Pentyne
概要
説明
2-Pentyne is an organic compound and an internal alkyne . It has the formula CH3CH2C≡CCH3 . It is an isomer of 1-pentyne, a terminal alkyne .
Synthesis Analysis
2-Pentyne can be synthesized by the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . This synthesis method is common for producing internal alkynes with longer carbon chains .
Molecular Structure Analysis
The molecular formula of 2-Pentyne is C5H8 . The 2D chemical structure image of 2-Pentyne is also called a skeletal formula, which is the standard notation for organic molecules . The carbon atoms in the chemical structure of 2-Pentyne are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated .
Chemical Reactions Analysis
Like other alkynes, 2-Pentyne exhibits a variety of unique chemical reactions due to the presence of the carbon-carbon triple bond . The terminal alkynes can be deprotonated by appropriate strong bases, such as NaH, NaNH2 . The product of the above deprotonation, alkynide anion, is a good nucleophile that can be used in SN2 reaction with primary substrates .
Physical And Chemical Properties Analysis
2-Pentyne has a molecular weight of 68.12 g/mol . It is a colorless liquid under standard conditions, characterized by a strong, unpleasant odor . Being an alkyne, it displays weak intermolecular forces, hence it has a lower boiling point compared to its corresponding alkane or alkene .
科学的研究の応用
C5H8C_5H_8C5H8
. Its applications in scientific research are quite specialized. Here are some potential applications:Thermochemistry Research
2-Pentyne can be used in thermochemistry research. It has specific heat capacity, enthalpy, and other thermochemical data that can be analyzed under different conditions . This data is valuable for understanding the behavior of the compound under various temperatures and pressures, which can be useful in fields like physical chemistry and chemical engineering .
Spectroscopy
The Infrared (IR) Spectrum and Mass Spectrum of 2-Pentyne can be studied for spectroscopic analysis . These spectra provide information about the vibrational and rotational transitions of the molecule, which can be used to infer the molecular structure and bonding .
Gas Chromatography
2-Pentyne can be used in gas chromatography, a common technique in analytical chemistry . This technique is used to separate and analyze compounds that can be vaporized without decomposition .
Catalyst Testing
2-Pentyne has been used to test the catalytic activity of nanoparticles of palladium supported on bacterial biomass . This type of research can lead to the development of more efficient catalysts for various chemical reactions .
Synthesis of Other Compounds
2-Pentyne can serve as a starting material for the synthesis of other organic compounds . Its triple bond provides a site for reactions such as hydrogenation, halogenation, and hydration, among others .
Material Science
In material science, 2-Pentyne can be used in the study of properties of materials at the molecular level. Its known properties such as boiling point, melting point, and density can provide valuable insights .
Safety and Hazards
2-Pentyne is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and its vapors may travel to the source of ignition and flash back . Containers may explode when heated . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .
Relevant Papers
A paper titled “A novel biorefinery: Biorecovery of precious metals from spent automotive catalyst leachates into new catalysts effective in metal reduction and in the hydrogenation of 2-pentyne” discusses the use of 2-Pentyne in the context of biorecovery of precious metals .
作用機序
Target of Action
2-Pentyne, an organic compound with the formula CH₃CH₂C≡CCH₃ , is an internal alkyne . It primarily targets carbon atoms in organic compounds during chemical reactions .
Mode of Action
2-Pentyne interacts with its targets through a series of chemical reactions. For instance, terminal alkynes like 1-pentyne can be rearranged to form 2-pentyne in a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . This rearrangement involves the movement of a hydrogen atom from one carbon atom to another, resulting in the formation of a new carbon-carbon triple bond .
Biochemical Pathways
The biochemical pathways involving 2-Pentyne are primarily related to its synthesis and reactions. For example, 2-Pentyne can be synthesized by the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . This reaction involves the deprotonation of terminal alkynes by strong bases, such as NaH or NaNH2, to form alkynide anions . These anions can then participate in S N 2 reactions with primary substrates to form new carbon-carbon bonds .
Result of Action
The result of 2-Pentyne’s action is the formation of new organic compounds through chemical reactions. For instance, the deprotonation of terminal alkynes can lead to the formation of alkynide anions, which can then react with primary substrates in S N 2 reactions to form new carbon-carbon bonds .
Action Environment
The action of 2-Pentyne is influenced by various environmental factors. For example, the rearrangement of 1-pentyne to 2-Pentyne requires a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . The presence of these strong bases is necessary for the deprotonation of terminal alkynes . Additionally, the temperature and pressure of the reaction environment can also influence the rate and yield of the reactions involving 2-Pentyne .
特性
IUPAC Name |
pent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDTMONXHODTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211758 | |
| Record name | Pent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 2-Pentyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
236.0 [mmHg] | |
| Record name | 2-Pentyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Pentyne | |
CAS RN |
627-21-4 | |
| Record name | 2-Pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pent-2-Yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENT-2-YNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57NG6HKI9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Pentyne?
A1: 2-Pentyne has the molecular formula C5H8 and a molecular weight of 68.12 g/mol. []
Q2: Are there any notable spectroscopic features of 2-Pentyne?
A2: Yes, the infrared and Raman spectra of 2-Pentyne have been extensively studied and vibrational assignments made with the aid of normal coordinate calculations. [, ] A modified valence force field with 32 parameters was utilized, and 15 force constants were adjusted to achieve an average error of 2.7 cm−1 (0.41%) when fitting 29 frequencies. [, ]
Q3: How stable is poly(4-methyl-2-pentyne) (PMP) at elevated temperatures?
A3: PMP, a polymer derived from 4-methyl-2-pentyne, exhibits limited thermal-oxidative stability. The addition of phenolic antioxidants such as Irganox 1076 and Irganox 1010 has been shown to improve the stability of PMP films at 140 °C, allowing them to retain their strength and gas transport properties for at least 150 h. []
Q4: Can PMP be used to create mechanically stable membranes?
A4: Yes, crosslinking PMP with a bis azide like 4,4′-(hexafluoroisopropylidene)diphenyl azide [HFBAA] using UV irradiation effectively renders the membranes insoluble in common PMP solvents like cyclohexane and carbon tetrachloride. This process enhances the mechanical stability of PMP membranes. []
Q5: How does the incorporation of fumed silica nanoparticles affect the properties of poly(4-methyl-2-pentyne) membranes?
A5: The addition of fumed silica nanoparticles to PMP disrupts polymer chain packing and subtly increases the size of free volume elements. This leads to simultaneous enhancements in membrane permeability and selectivity for larger organic molecules over small permanent gases, a highly unusual observation in filled polymer systems. []
Q6: Does the addition of fumed silica to PMP impact gas and vapor uptake?
A6: No, gas and vapor uptake in PMP/fumed silica nanocomposites remains largely unaffected by the presence of fumed silica at concentrations up to 40 wt %. []
Q7: How does the presence of fumed silica affect the permeability of PMP to different sized penetrants?
A7: Interestingly, the addition of fumed silica to PMP increases the permeability of large penetrants to a greater extent than that of small gases, resulting in a reduction in diffusivity selectivity. This effect leads to increased vapor selectivity in the nanocomposites with increasing fumed silica concentration. []
Q8: Can bio-derived precious metal catalysts be synthesized using 2-pentyne?
A8: Yes, research has demonstrated the synthesis of bio-derived precious metal catalysts using E. coli to reduce Pd(II) or Pt(IV) to nanoparticulate cell-bound Pd(0) and Pt(0) from spent automotive catalyst leachates. These metallised cells, when used as catalysts for 2-pentyne hydrogenation, show a more than 3-fold enhanced selectivity towards the desired cis-pentene product compared to commercial Pd on Al2O3 catalysts. []
Q9: How effective are molecular dynamics (MD) simulations in studying gas transport in polymers containing 2-pentyne derivatives?
A9: MD simulations have proven to be highly valuable in understanding gas transport in PMP. These simulations provide insights into penetrant diffusivity, solubility, and permeability. Notably, MD simulations revealed that both methane and n-butane exhibit significantly lower diffusivities in polyethylene compared to PMP and polydimethylsiloxane, attributed to differences in accessible cavity fraction and chain oscillation flexibility. []
Q10: Have MD simulations been used to investigate the role of nanoparticles in composite membranes containing 2-pentyne derivatives?
A10: Yes, MD simulations have been employed to explore the impact of silica nanoparticles on penetrant transport in PMP composites. These simulations helped establish the variation in cavity size distribution due to the presence of nanoparticles and aided in calculating the diffusivity, solubility coefficients, and permeability of different penetrants in the composite material. []
Q11: Have any quantitative structure-activity relationship (QSAR) models been developed for 2-Pentyne derivatives?
A11: While specific QSAR models for 2-Pentyne derivatives have not been explicitly discussed in the provided research papers, the studies highlight the influence of structural modifications on material properties. For instance, the number and branching of side chains in polymers derived from various methylpentynes directly correlate with their color and softening point. []
Q12: Have any formulation strategies been explored to enhance the stability, solubility, or bioavailability of 2-Pentyne or its derivatives?
A12: The provided research primarily focuses on the material properties and catalytic applications of 2-pentyne derivatives, with limited information on their formulation for enhanced stability, solubility, or bioavailability.
Q13: What analytical techniques are used to characterize the surface of plasma-treated poly(4-methyl-2-pentyne) membranes?
A13: X-ray photoelectron spectroscopy (XPS) is a valuable tool for analyzing the surface composition and chemical states of plasma-treated PMP membranes. Additionally, contact angle measurements using a contact-angle goniometer provide insights into changes in surface hydrophobicity/hydrophilicity after plasma treatment. []
Q14: Is there any information available on the environmental impact and degradation of 2-Pentyne or its derivatives?
A14: The provided research does not offer specific details about the ecotoxicological effects or degradation pathways of 2-Pentyne or its derivatives.
Q15: What are some essential research tools and resources used in studying 2-Pentyne and its derivatives?
A15: Research on 2-Pentyne and its derivatives heavily relies on:
- Spectroscopy: Infrared and Raman spectroscopy are crucial for structural characterization. [, ]
- Nuclear Magnetic Resonance (NMR): NMR, particularly 1H and 13C NMR, is essential for studying the structure and dynamics of 2-Pentyne-containing compounds. [, ]
- Chromatography: Gas chromatography, often coupled with mass spectrometry, is vital for separating and identifying 2-Pentyne and its isomers in complex mixtures. []
- Computational Chemistry Software: Molecular dynamics simulation packages are indispensable for investigating the behavior of 2-Pentyne-containing systems at the molecular level. [, ]
Q16: What are some historical milestones in the research of 2-Pentyne and its derivatives?
A16: The provided research highlights a key historical milestone: the emergence of transition metal catalysts for the polymerization of methylpentynes, including 2-Pentyne. This development enabled the synthesis of high-molecular-weight polymers with varying side chain structures, paving the way for exploring their diverse material properties. []
Q17: What are some examples of cross-disciplinary research and collaboration involving 2-Pentyne and its derivatives?
A17: The development of bio-derived precious metal catalysts using 2-pentyne beautifully exemplifies cross-disciplinary synergy. This research bridges biotechnology and catalysis by employing engineered E. coli to recover and transform precious metals from spent automotive catalysts into active catalysts for 2-pentyne hydrogenation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



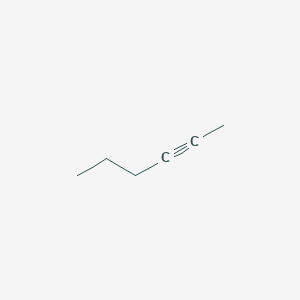
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)
